Product packaging for 2,4-Dichloro-5-methoxypyrimidine(Cat. No.:CAS No. 19646-07-2)

2,4-Dichloro-5-methoxypyrimidine

Cat. No.: B027636
CAS No.: 19646-07-2
M. Wt: 179 g/mol
InChI Key: ZTHHRSBDBPCCMZ-UHFFFAOYSA-N
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Description

The Pyrimidine (B1678525) Nucleus as a Versatile Heterocyclic Scaffold

The pyrimidine ring, a six-membered heterocyclic compound with two nitrogen atoms at positions 1 and 3, is a fundamental building block in the chemistry of life and synthetic chemistry. nih.govresearchgate.net As an integral component of nucleobases such as cytosine, thymine, and uracil (B121893), it forms the structural basis of DNA and RNA, playing a key role in the genetic code and cellular function. nih.govslideshare.net This inherent biological relevance has made the pyrimidine scaffold a privileged structure in medicinal chemistry and drug discovery. nih.govresearchgate.net

Heterocyclic compounds containing the pyrimidine core exhibit a vast range of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.netresearchgate.net The pyrimidine framework allows for structural modifications at its 2, 4, 5, and 6 positions, enabling chemists to create a diverse portfolio of derivatives. mdpi.com This versatility facilitates the fine-tuning of steric, electronic, and lipophilic properties to optimize interactions with biological targets. mdpi.comnih.gov Consequently, the pyrimidine nucleus is a recurring motif in a multitude of FDA-approved drugs and serves as a central scaffold for the development of new therapeutic agents. nih.govnih.gov

Strategic Importance of Halogenated Pyrimidines in Organic Synthesis

Halogenated pyrimidines are of particular strategic importance in organic synthesis, acting as highly versatile intermediates for constructing more complex molecular architectures. rsc.orgmdpi.com The presence of halogen atoms, typically chlorine or bromine, on the pyrimidine ring provides reactive sites for a variety of chemical transformations. These halogens function as excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions, allowing for the controlled introduction of various functional groups, including amines, alcohols, and thiols. chemicalbook.comresearchgate.net

Furthermore, halogenated pyrimidines are key substrates in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. rsc.orgchemicalbook.com These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, providing a powerful toolkit for assembling complex molecules. Dihalogenated pyrimidines, like 2,4-dichloropyrimidines, offer the potential for sequential and regioselective substitutions, further enhancing their synthetic utility. chemicalbook.com This capability allows for the stepwise construction of dissymmetric molecules, a crucial advantage in the synthesis of targeted therapeutic agents and functional materials. chemicalbook.comgoogle.com

Chemical Profile of 2,4-Dichloro-5-methoxypyrimidine

This compound is a disubstituted pyrimidine derivative that serves as a key building block in synthetic chemistry. Its physical and chemical properties make it a valuable precursor for a range of more complex compounds.

PropertyValueSource(s)
Molecular Formula C₅H₄Cl₂N₂O chemicalbook.comnih.govsigmaaldrich.com
Molecular Weight 179.00 g/mol chemicalbook.comsigmaaldrich.comsigmaaldrich.com
CAS Number 19646-07-2 chemicalbook.comsigmaaldrich.comsigmaaldrich.com
Appearance White to light yellow crystalline solid sigmaaldrich.cominnospk.comthermofisher.com
Melting Point 66-70 °C sigmaaldrich.comsigmaaldrich.com
Boiling Point 259.9°C at 760 mmHg innospk.com
Purity Typically >97% sigmaaldrich.comsigmaaldrich.comthermofisher.com

Synthesis and Research Findings

The primary synthesis route for this compound involves the chlorination of a pyrimidine precursor. A common method starts with 5-methoxy-2,4-pyrimidinediol (also known as 5-methoxyuracil). google.comchemicalbook.com This starting material is treated with a chlorinating agent, most frequently phosphorus oxychloride (POCl₃), often in the presence of an organic base like N,N-dimethylaniline or triethylamine, and heated under reflux conditions. google.comchemicalbook.com The reaction converts the hydroxyl groups into chlorine atoms, yielding the target compound. One patented method reports yields as high as 90-96% with a purity of 98.0-99.0%. google.com Another procedure describes a 75% yield after purification. chemicalbook.com

Applications in Advanced Synthesis

This compound is a valuable intermediate primarily due to the differential reactivity of its two chlorine atoms, which can be selectively targeted in nucleophilic substitution reactions. This allows for the sequential introduction of different substituents.

Research has shown its utility in the creation of libraries of substituted pyrimidines for drug discovery. For instance, it has been used as a starting material for the synthesis of 2,4,5-trisubstituted pyrimidines investigated as potent dual inhibitors of plasmodial kinases (PfGSK3/PfPK6), which are potential targets for antimalarial drugs. chemrxiv.org In these syntheses, the chlorine at the 4-position is typically more reactive and is substituted first, followed by substitution at the 2-position. chemrxiv.org

The compound is also listed as an important intermediate in the preparation of compounds for potential use in treating Alzheimer's disease and in the synthesis of ultra-high efficiency herbicides. google.comthermofisher.com Its role as a foundational scaffold allows for the systematic development of new chemical entities with tailored biological activities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4Cl2N2O B027636 2,4-Dichloro-5-methoxypyrimidine CAS No. 19646-07-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloro-5-methoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2O/c1-10-3-2-8-5(7)9-4(3)6/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTHHRSBDBPCCMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00345044
Record name 2,4-Dichloro-5-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19646-07-2
Record name 2,4-Dichloro-5-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dichloro-5-methoxypyrimidine
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Synthetic Methodologies for 2,4 Dichloro 5 Methoxypyrimidine

Direct Chlorination Approaches

The most prevalent method for synthesizing 2,4-Dichloro-5-methoxypyrimidine is through the direct chlorination of a pyrimidine (B1678525) precursor. This strategy involves converting hydroxyl groups on the pyrimidine ring directly into chloro groups.

Phosphorus Oxychloride-Mediated Synthesis of this compound

A well-documented and widely used method for the synthesis of this compound is the reaction of 2,4-dihydroxy-5-methoxypyrimidine, also known as 5-methoxyuracil, with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃) . This reaction is typically facilitated by an acid-binding agent or a catalyst, such as N,N-dimethylaniline (DMA) or another tertiary amine like triethylamine or pyridine google.com. The fundamental chemistry involves the conversion of the two hydroxyl groups on the 5-methoxyuracil ring into chlorine atoms .

In a typical laboratory procedure, 2,4-dihydroxy-5-methoxypyrimidine is heated under reflux with phosphorus oxychloride chemicalbook.comchemicalbook.com. An amine base is often added to neutralize the hydrogen chloride (HCl) gas produced during the reaction, which helps to drive the reaction equilibrium toward the formation of the desired product . In some protocols, phosphorus oxychloride is used in large excess, serving as both the reactant and the reaction solvent google.com. After the reaction is complete, the mixture is carefully quenched, often by pouring it slowly into crushed ice, to decompose the excess POCl₃ chemicalbook.comchemicalbook.com. The product is then typically extracted using an organic solvent, such as ether chemicalbook.comchemicalbook.com.

Optimization of Reaction Conditions and Reagent Stoichiometry

Achieving high yield and purity, especially in industrial production, necessitates the careful optimization of reaction conditions google.com. Key parameters that are frequently adjusted include the choice of reagents and solvents, the stoichiometry of the reactants, and the reaction temperature and duration.

Reagents and Solvents : While solvent-free methods using an excess of phosphorus oxychloride exist, they can present safety and equipment challenges on a large scale due to the corrosive nature of the reagent google.com. An alternative and often preferred industrial approach involves using an inert solvent such as toluene (B28343), xylene, or trimethylbenzene google.com. The use of a solvent improves process control, facilitates heat transfer, and enhances safety google.com. Other chlorinating agents like phosgene have also been explored justia.com.

Reagent Stoichiometry : The molar ratio of the reactants is a critical factor. Patented methods describe optimal molar ratios of the alkaline substance (e.g., N,N-dimethylaniline) to 2,4-dihydroxy-5-methoxypyrimidine as being between 1.0 to 1.5:1 google.com.

Temperature and Time : The reaction is typically conducted at reflux. The optimal temperature range is generally between 100°C and 160°C, with reaction times varying from 2 to 6 hours to ensure the reaction proceeds to completion google.com.

Table 1: Optimized Reaction Parameters for POCl₃-Mediated Synthesis

Parameter Condition Rationale Source
Starting Material 2,4-dihydroxy-5-methoxypyrimidine Readily available precursor.
Chlorinating Agent Phosphorus Oxychloride (POCl₃) Common and effective reagent for converting hydroxyl groups to chloro groups.
Acid-Binding Agent N,N-dimethylaniline, Triethylamine, Pyridine Neutralizes HCl byproduct, driving the reaction forward. google.com
Solvent Toluene, Xylene, or Trimethylbenzene Use of a solvent improves safety and control for industrial-scale production. google.com
Reaction Temperature 100 - 160 °C (Reflux) Ensures sufficient energy for the reaction to proceed efficiently. google.com
Reaction Time 2 - 6 hours Optimized duration to maximize conversion while minimizing byproduct formation. google.com
Yield 90 - 96% Achievable under optimized industrial conditions. google.com
Purity 98.0 - 99.0% High purity product is obtainable directly from optimized synthesis. google.com

Multi-Step Cyclization and Sequential Functionalization Pathways

An alternative to the direct chlorination of a pre-formed pyrimidine ring is a multi-step synthesis that first constructs the heterocyclic ring from acyclic (non-ring) precursors . One such patented pathway involves a two-stage process:

Preparation of 2,4-dihydroxy-5-methoxypyrimidine : This initial step involves the condensation of ethyl formate (B1220265) and solid sodium methoxide. The resulting intermediate is then reacted with methyl methoxyacetate (B1198184). This is followed by a cyclization reaction with urea (B33335) in methanol (B129727) under reflux to form the 2,4-dihydroxy-5-methoxypyrimidine ring .

Chlorination : The newly synthesized 2,4-dihydroxy-5-methoxypyrimidine is then chlorinated in a subsequent step, typically using phosphorus oxychloride and an acid-binding agent, similar to the direct chlorination approach .

Comparative Analysis of Industrial Applicability and Scalability for this compound Synthesis

When evaluating synthetic routes for industrial production, factors such as operational simplicity, safety, cost, and scalability are paramount google.com.

Direct Chlorination (with solvent) : This method is often favored for industrial production because it is considered economical, effective, and relatively safe to operate google.com. The reaction conditions are mild, and the process is easy to control google.com. Utilizing solvents like toluene is advantageous for managing heat transfer and mixing on a large scale .

Direct Chlorination (solvent-free) : Using phosphorus oxychloride as both the reactant and solvent involves a large excess of a hazardous and corrosive material. This poses significant challenges for industrial equipment, safety protocols, and waste disposal google.com. The workup process can also be hazardous due to the large, exothermic release of heat when quenching with water google.com.

Multi-Step Synthesis : While this approach has the advantage of starting from more basic raw materials, it involves a greater number of unit operations (e.g., condensation, cyclization, chlorination, multiple workups). This can lead to higher capital and operational costs. However, it provides a viable alternative route if the primary precursor, 2,4-dihydroxy-5-methoxypyrimidine, is not readily available or is not cost-effective .

Table 2: Comparison of Synthetic Methodologies for Industrial Scale-Up

Feature Direct Chlorination (with Solvent) Direct Chlorination (Solvent-Free) Multi-Step Cyclization Pathway
Operational Simplicity High (Fewer steps) Moderate (Harsh workup) Low (Multiple unit operations)
Safety Good (Improved control) Poor (Excess corrosive reagent, exothermic quench) Moderate
Cost-Effectiveness Generally high Lower raw material cost but higher safety/equipment cost Potentially lower if starting materials are cheap
Scalability High (Good heat/mass transfer) Challenging Moderate (Complexity increases with scale)
Industrial Preference Often favored Less favored Alternative/backup route

Purification and Purity Assessment Techniques for this compound

Following synthesis, the crude this compound must be purified to meet the high-quality standards required for its use as a chemical intermediate.

A common method for purification is recrystallization. For instance, the product can be recrystallized from a solvent like light petroleum ether to yield the purified solid compound chemicalbook.comchemicalbook.com.

To assess the purity of the final product and to monitor the progress of the synthesis, chromatographic techniques are essential .

High-Performance Liquid Chromatography (HPLC) : HPLC, particularly using a reverse-phase C18 column, is effective for separating the final product from starting materials and by-products. A typical mobile phase consists of a mixture of acetonitrile (B52724) and water, with detection performed by a UV detector, as the pyrimidine ring is UV-active .

Gas Chromatography (GC) : GC is widely used for the final purity analysis of this compound. Commercial specifications often require a purity of greater than 96.0% or 98.0% as determined by GC tcichemicals.com. The compound's volatility and thermal stability make it well-suited for this technique .

Mass spectrometry is also used for structural confirmation, with an expected (ES+) m/z value of 179 [M+H]⁺ chemicalbook.comchemicalbook.com.

Table 3: Analytical Techniques for Quality Control

Technique Purpose Typical Specification/Result Source
Recrystallization Purification of crude product. Removes impurities and byproducts. chemicalbook.comchemicalbook.com
Gas Chromatography (GC) Quantitative measure of purity. >98.0% tcichemicals.com
High-Performance Liquid Chromatography (HPLC) Reaction monitoring and purity analysis. Separation of product from impurities.
Mass Spectrometry (MS) Structural confirmation. (ES+) m/z 179 [M+H]⁺ chemicalbook.comchemicalbook.com
Melting Point Physical property confirmation. 66-72 °C tcichemicals.comsigmaaldrich.com

Reactivity Profiles and Mechanistic Elucidation of 2,4 Dichloro 5 Methoxypyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyrimidine (B1678525) ring is inherently electron-deficient, which facilitates nucleophilic attack. The presence of two strongly electron-withdrawing chlorine atoms further activates the ring for SNAr reactions. However, the regioselectivity of these reactions is a nuanced outcome of competing electronic and steric influences.

Regioselective Functionalization at C-2 and C-4 Positions of 2,4-Dichloro-5-methoxypyrimidine

In many 2,4-dichloropyrimidine (B19661) systems, nucleophilic substitution typically occurs preferentially at the C-4 position. stackexchange.comguidechem.com This general preference is attributed to the greater electronic activation at this position. However, the substituent at the C-5 position plays a critical role in modulating this selectivity. An electron-donating group like the methoxy (B1213986) group in this compound can alter the electronic landscape, potentially influencing the reaction to favor the C-2 position or yield a mixture of isomers. wuxiapptec.com

The outcome of the substitution is highly dependent on the nature of the incoming nucleophile and the reaction conditions. For instance, reactions with certain amines under specific conditions can be directed to favor one position over the other. While the C-4 position is generally more reactive in SNAr reactions for many 2,4-dichloropyrimidines, the presence of an electron-donating group at C-5 can decrease the electrophilicity of the adjacent C-4 carbon, thereby reducing the reactivity gap between the C-4 and C-2 positions. wuxiapptec.com In some cases, particularly with tertiary amine nucleophiles, excellent C-2 selectivity has been observed in 5-substituted-2,4-dichloropyrimidines. nih.gov

Below is a table summarizing the expected regioselectivity with various nucleophiles based on general principles for substituted pyrimidines.

NucleophileTypical Reaction ConditionsExpected Major ProductRationale
Primary/Secondary AminesBase (e.g., DIPEA), Solvent (e.g., nBuOH, NMP)C-4 substitution is common, but C-2 can be favored depending on conditions and amine structure. guidechem.comC-4 is generally more electrophilic, but C-5 methoxy group and nucleophile sterics can influence the outcome. wuxiapptec.comnih.gov
Tertiary AminesHeatC-2 substitutionTertiary amines can show reversed selectivity, favoring the C-2 position, followed by in-situ dealkylation. nih.gov
Alkoxides (e.g., NaOMe)Low TemperatureC-2 substitution can be competitive or favored.Softer nucleophiles or those capable of specific interactions can favor the C-2 position. wuxiapptec.com
AnilinesWeak basesC-4 substitutionGenerally follows the established trend for less sterically hindered and electronically favored C-4 position. researchgate.net

Influence of Electronic and Steric Factors on SNAr Regioselectivity

The regioselectivity of SNAr reactions on the this compound ring is a classic example of the competition between electronic and steric effects. nih.gov

Electronic Factors : The pyrimidine ring's nitrogen atoms are powerfully electron-withdrawing, reducing electron density most significantly at the C-2, C-4, and C-6 positions. In an unsubstituted 2,4-dichloropyrimidine, the C-4 position is generally considered more electrophilic than the C-2 position. stackexchange.com This can be rationalized by examining the stability of the Meisenheimer intermediate formed upon nucleophilic attack; attack at C-4 allows for delocalization of the negative charge onto one of the ring nitrogens without directly placing it adjacent to the other nitrogen. The 5-methoxy group, being an electron-donating group (EDG) through resonance, increases the electron density on the pyrimidine ring. This effect is most pronounced at the ortho (C-4, C-6) and para (C-2) positions. The donation to C-4 can decrease its electrophilicity relative to C-2, thereby making the two positions more competitive for nucleophilic attack. Quantum mechanical calculations show that for 2,4-dichloropyrimidine analogs with strong electron-donating or electron-withdrawing groups, the reaction may not always be C-4 selective. wuxiapptec.com Analysis of the Lowest Unoccupied Molecular Orbital (LUMO) often shows that the largest coefficient is on the C-4 carbon, indicating it as the primary site of attack. However, substituents can alter the LUMO distribution, making the lobes at C-2 and C-4 more similar in size. wuxiapptec.com

Steric Factors : Steric hindrance can also play a role, although it is often secondary to electronic effects in these systems. rsc.org The methoxy group at C-5 is adjacent to the C-4 position, potentially creating steric congestion that could hinder the approach of a bulky nucleophile. This would, in turn, favor attack at the less encumbered C-2 position. This effect becomes more significant as the size of the nucleophile increases. rsc.org

Mechanistic Studies of Halogen Displacement by Various Nucleophiles

The mechanism for halogen displacement in this compound is a classic SNAr pathway. This is a two-step process:

Nucleophilic Attack : The nucleophile attacks one of the chlorine-bearing carbon atoms (C-2 or C-4), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. stackexchange.com

Leaving Group Departure : The aromaticity of the pyrimidine ring is restored by the expulsion of the chloride ion, which is an excellent leaving group.

The rate-determining step can be either the formation of the Meisenheimer complex or its decomposition, depending on the nucleophile, leaving group, and solvent. For a good leaving group like chloride, the formation of the complex is typically rate-limiting.

Studies with different nucleophiles highlight the subtleties of this mechanism:

Amines : Reactions with primary and secondary amines are common. The reaction is often base-catalyzed, where the base assists in deprotonating the amine in the intermediate stage, facilitating the elimination of the chloride ion. rsc.org

Alkoxides : With strong nucleophiles like alkoxides, reactions can proceed rapidly even at low temperatures. wuxiapptec.com In some dichloropyrimidine systems, alkoxides have shown a preference for the C-2 position, a selectivity that has been attributed to specific stabilizing interactions in the transition state. wuxiapptec.com

Tertiary Amines : A unique mechanism is observed with tertiary amines, which act as both a nucleophile and a leaving group precursor. The initial attack at the C-2 position forms a quaternary ammonium (B1175870) salt. A subsequent SN2-like reaction with a counter-ion or another nucleophile can then lead to the dealkylation of the tertiary amine, resulting in a product that appears to be from the reaction of a secondary amine. nih.gov

Oxidative and Reductive Transformations of the Methoxy Moiety

While the reactivity of the chloro-substituents is dominant, the 5-methoxy group can also undergo chemical transformations. These reactions are generally less common as they often require harsh conditions that might affect the pyrimidine core itself.

Oxidative Cleavage : The methoxy group is generally stable to oxidation. However, under specific and often harsh oxidative conditions, cleavage could occur. More commonly, if other oxidizable sites exist, they will react first. In the broader context of pyrimidine metabolism, oxidative pathways exist where the ring itself is oxidized, for instance, by uracil (B121893) dehydrogenase to form barbituric acid, but this is a biological process acting on different substrates. umich.edu

Reductive Cleavage/Transformation : The most common transformation of an aryl methoxy ether is ether cleavage, which can be considered a formal reduction at the carbon center. This is typically achieved using strong Lewis acids like boron tribromide (BBr3) or strong protic acids like HBr. This would convert the 5-methoxy group into a 5-hydroxy group, yielding 2,4-dichloro-5-hydroxypyrimidine. This transformation provides another handle for further functionalization of the pyrimidine core.

Diversification through Other Chemoselective Reactions of the Pyrimidine Core

Beyond SNAr reactions, the chloro-substituents on this compound serve as handles for various transition-metal-catalyzed cross-coupling reactions. These methods are powerful tools for creating carbon-carbon and carbon-heteroatom bonds.

The general order of reactivity for chlorine atoms in dichloropyrimidines in many cross-coupling reactions is C-4 > C-2. guidechem.com This allows for selective, stepwise functionalization.

Reaction TypeCatalyst/ReagentsPosition of FunctionalizationResulting Product
Suzuki Coupling Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃), Boronic acid (R-B(OH)₂)Preferentially C-42-Chloro-4-aryl/vinyl-5-methoxypyrimidine
Sonogashira Coupling Pd/Cu catalyst, Base (e.g., Et₃N), Terminal alkyne (R-C≡CH)C-4 and C-2 reactivity can be similar, but C-4 is often more reactive. guidechem.com2-Chloro-4-alkynyl-5-methoxypyrimidine
Stille Coupling Pd catalyst, Organostannane (R-SnBu₃)Preferentially C-42-Chloro-4-aryl/vinyl-5-methoxypyrimidine
Buchwald-Hartwig Amination Pd or Cu catalyst, Base, Amine (R-NH₂)Preferentially C-42-Chloro-4-amino-5-methoxypyrimidine

These reactions significantly expand the synthetic utility of this compound, allowing for the introduction of a wide array of aryl, vinyl, alkynyl, and amino substituents. By carefully controlling the reaction conditions and stoichiometry, it is possible to first perform a selective cross-coupling at the C-4 position and then follow up with a different reaction (either another cross-coupling or an SNAr reaction) at the remaining C-2 chloro-substituent, leading to diverse and complex pyrimidine structures.

Derivatization Strategies and Molecular Scaffold Utilization of 2,4 Dichloro 5 Methoxypyrimidine

Synthesis of Substituted Pyrimidine (B1678525) Analogues from 2,4-Dichloro-5-methoxypyrimidine

The primary route for the derivatization of this compound involves nucleophilic aromatic substitution (SNAr) reactions. The chlorine atoms at the C2 and C4 positions of the pyrimidine ring are effective leaving groups that can be displaced by a variety of nucleophiles. Research indicates that the C4-chloro group is generally more susceptible to nucleophilic attack than the C2-chloro group. This difference in reactivity enables selective and stepwise substitution, which is a key advantage in multi-step syntheses.

Common nucleophiles employed in these reactions include amines, alkoxides, and organometallic reagents. For instance, in the synthesis of kinase inhibitors, substituted phenylpiperazines or phenylazetidines are reacted with this compound to selectively displace the C4-chloro atom as the initial step. nih.gov Similarly, reactions with various substituted benzyl (B1604629) amines have been documented. nih.gov

Beyond nitrogen-based nucleophiles, the compound can react with carbon-based nucleophiles. One patent describes the reaction of this compound with allyl magnesium bromide, a Grignard reagent, demonstrating the formation of a carbon-carbon bond at the C4 position. google.com The hydroxyl groups of cellulose (B213188) have also been shown to act as nucleophiles, grafting the pyrimidine derivative onto the polymer backbone. semanticscholar.org This reactivity highlights the broad applicability of this scaffold in creating diverse molecular architectures.

Nucleophile TypeExample ReagentPosition of SubstitutionApplication Area
AmineSubstituted PhenylpiperazinesC4Kinase Inhibitors nih.gov
AmineSubstituted Benzyl AminesC4Kinase Inhibitors nih.gov
OrganometallicAllyl Magnesium BromideC4Organic Synthesis google.com
AlcoholCellulose-Materials Science semanticscholar.org

Applications in C-Nucleoside Compound Synthesis

A comprehensive review of scientific literature does not indicate a significant or established role for this compound in the synthesis of C-nucleoside compounds. While the pyrimidine ring is a fundamental component of natural N-nucleosides (where the sugar is attached via a nitrogen atom), its application in constructing the characteristic carbon-carbon bond between the sugar moiety and the heterocyclic base in C-nucleosides is not prominently documented. Synthetic strategies for C-nucleosides typically involve different precursors and methodologies.

Design and Synthesis of Privileged Scaffold Derivatives for Targeted Applications

The this compound framework is considered a privileged scaffold in medicinal chemistry. temple.edu This term refers to a molecular structure that is capable of binding to multiple, often unrelated, biological targets by modifying the substituents on the core structure. The ability to selectively functionalize the C2 and C4 positions of this compound makes it an ideal starting point for creating libraries of compounds for drug discovery.

Kinase Inhibitors: A major application of this scaffold is in the development of protein kinase inhibitors.

BMPR2 Inhibitors: DNA-encoded chemical library screening identified highly potent and selective inhibitors of bone morphogenetic protein receptor type 2 (BMPR2), a target implicated in skeletal defects and cancer. The synthesis of the CDD-1431 series of inhibitors begins with a selective SNAr reaction between this compound and a substituted phenylpiperazine at the C4 position. nih.govacs.org This intermediate then undergoes further modification to yield the final, highly active compounds. nih.gov

Antimalarial Dual Inhibitors: In the search for new antimalarial therapies, this compound has been used as a starting material to synthesize 2,4,5-trisubstituted pyrimidines. acs.org These compounds were designed as dual inhibitors of two essential Plasmodium falciparum kinases, PfGSK3 and PfPK6. The synthesis starts with the displacement of the C4-chloro group, followed by substitution at the C2 position, ultimately leading to potent inhibitors with activity against the blood-stage malaria parasite. acs.org

Derivative SeriesTarget Kinase(s)Therapeutic AreaIC₅₀ Value
CDD-1431BMPR2Cancer, Skeletal Defects20.6 ± 3.8 nM nih.gov
2,4,5-Trisubstituted Pyrimidine (23e)PfGSK3 / PfPK6Malaria97 nM / 8 nM acs.org

Central Nervous System Agents: Multiple sources report the use of this compound as a key intermediate in the preparation of heteroarylpiperazine derivatives. lookchem.comcymitquimica.comchemicalbook.comthermofisher.com These derivatives have been investigated for their potential in the treatment of Alzheimer's disease, demonstrating the scaffold's utility in developing agents that act on the central nervous system. lookchem.comcymitquimica.comchemicalbook.comthermofisher.com

Advanced Research Applications of 2,4 Dichloro 5 Methoxypyrimidine and Its Derivatives

Pharmaceutical and Medicinal Chemistry Research

The 2,4-dichloro-5-methoxypyrimidine framework is a key precursor in the synthesis of molecules designed to interact with specific biological targets, leading to its application in various areas of pharmaceutical and medicinal chemistry research. researchgate.net

Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is implicated in many diseases, including cancer and inflammatory disorders. The pyrimidine (B1678525) structure is a well-established "privileged scaffold" in kinase inhibitor design, capable of forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. Consequently, this compound is an ideal starting point for creating libraries of potential kinase inhibitors.

Bone Morphogenetic Protein Receptor Type 2 (BMPR2) is a serine/threonine receptor kinase belonging to the TGF-β superfamily, which is involved in cell growth and differentiation. nih.gov Mutations in the BMPR2 gene are linked to diseases like primary pulmonary hypertension. nih.govnih.gov The development of selective BMPR2 inhibitors is therefore a significant therapeutic goal.

Research has shown that pyrimidine-based scaffolds are effective for targeting BMP receptors. researchgate.netresearchgate.net While many inhibitors target type-I receptors, the development of selective type-II receptor (BMPR2) inhibitors is an active area of research. researchgate.netnih.gov A notable strategy involves using DNA-encoded chemical libraries to screen for potent and selective inhibitors. nih.govacs.org This approach led to the discovery of inhibitors built upon a dichloropyrimidine core. nih.govacs.org For instance, the synthesis of potent BMPR2 inhibitors like CDD-1653 (IC₅₀ = 2.8 nM) began with substituted 2,4-dichloropyrimidines, which underwent selective nucleophilic aromatic substitution reactions to build the final complex molecule. nih.govacs.org This demonstrates that the 2,4-dichloropyrimidine (B19661) scaffold is a viable starting point for creating potent and selective inhibitors of BMPR2.

Table 1: BMPR2 Inhibitors Derived from Dichloropyrimidine Scaffolds Click on a row to display more information.

Click to expand
CompoundIC₅₀ (BMPR2)Selectivity ProfileReference
CDD-1115 6.2 nMSelective over ALK1, ALK2, ALK3, ALK5, ALK6, and TGFBR2. nih.govacs.org
CDD-1431 1.6 nMHighly selective; poor inhibition of other TGFβ family receptors. nih.govacs.org
CDD-1281 1.2 nMPotent and selective analog developed from SAR studies. nih.govacs.org
CDD-1653 2.8 nMPotent and selective analog developed from SAR studies. nih.govacs.org

The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the discovery of novel antimalarial agents that act on new targets. Plasmodial kinases, such as P. falciparum glycogen (B147801) synthase kinase-3 (PfGSK3) and PfPK6, have been identified as essential for the parasite's life cycle and are considered viable drug targets.

Researchers have utilized this compound as a starting material to synthesize a series of 2,4,5-trisubstituted pyrimidines and evaluate them as dual inhibitors of PfGSK3 and PfPK6. In this synthetic approach, the chlorine at the C4 position is first replaced, followed by substitution at the C2 position with various anilines. The resulting compounds demonstrated potent, low-nanomolar inhibition against both kinases and significant activity against the blood stage of the parasite.

Table 2: Dual Plasmodial Kinase Inhibitory Activity of 2,4,5-Trisubstituted Pyrimidine Derivatives Click on a row to display more information.

Click to expand
CompoundPfGSK3 IC₅₀ (nM)PfPK6 IC₅₀ (nM)Pf3D7 EC₅₀ (nM)Reference
23d 17211552 nih.gov
23e 9781400 nih.gov

These findings underscore the utility of the this compound scaffold in generating dual-target inhibitors, a strategy that could potentially reduce the likelihood of resistance development.

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their aberrant activity is a hallmark of cancer. This makes them attractive targets for anticancer drug development. The 2-anilinopyrimidine scaffold is a classic structural motif for CDK inhibitors.

The synthesis of libraries of potential CDK inhibitors often relies on a dichloropyrimidine core. The differential reactivity of the two chlorine atoms allows for sequential and controlled introduction of different substituents at the C2 and C4 positions. For example, research into 2-anilino-4-(thiazol-5-yl)pyrimidine inhibitors, which show potent activity against CDK2, illustrates this approach. researchgate.net Although not always explicitly starting with the 5-methoxy derivative, the synthetic logic is directly applicable. The dichloropyrimidine core enables the construction of diverse derivatives for structure-activity relationship (SAR) studies, leading to the optimization of potency and selectivity against specific CDKs like CDK2 and CDK9. researchgate.net

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling. Its inhibition has become a cornerstone for treating various B-cell malignancies and autoimmune diseases. frontiersin.orgnih.gov Many potent BTK inhibitors are covalent, irreversibly binding to a cysteine residue (Cys481) in the enzyme's active site.

A novel class of potent and selective covalent irreversible BTK inhibitors is based on a 2,5-diaminopyrimidine (B1361531) scaffold. researchgate.netfrontiersin.orgnih.gov The synthesis of this key scaffold can be achieved starting from a related dichloropyrimidine, such as 2,4-dichloro-5-nitropyrimidine. frontiersin.org The synthetic route involves sequential substitution of the chlorine atoms and subsequent reduction of the nitro group to an amine, yielding the core 2,5-diaminopyrimidine structure. frontiersin.org This highlights how the dichloropyrimidine framework is instrumental in accessing the necessary architecture for these highly effective inhibitors. Two compounds from this series, designated 31 and 38, demonstrated potent antiproliferative activity against multiple B-cell lymphoma cell lines and significant tumor growth inhibition in animal models. researchgate.netnih.gov

Neurodegenerative disorders like Alzheimer's disease represent a significant and growing unmet medical need. Alzheimer's is characterized by the accumulation of amyloid-β plaques and neurofibrillary tangles, leading to progressive neuronal loss and cognitive decline. nih.gov The development of small molecules that can cross the blood-brain barrier and modulate disease-related pathways is a major focus of research.

The compound this compound is explicitly cited as a key intermediate used in the preparation of heteroarylpiperazine derivatives for potential use in the treatment of Alzheimer's disease. thermofisher.com The pyrimidine scaffold serves as a central building block onto which other chemical moieties, such as piperazine, are attached. This strategy allows for the creation of novel chemical entities that can be screened for activity against various targets implicated in Alzheimer's pathology, such as GSK-3 or enzymes involved in amyloid-β production. nih.gov The versatility of the dichloropyrimidine starting material facilitates the synthesis of a library of diverse compounds for optimizing therapeutic properties. nih.gov

Antimicrobial and Antiviral Chemotherapy Research

The pyrimidine scaffold is a cornerstone in the development of antimicrobial and antiviral agents due to its structural resemblance to nucleobases found in DNA and RNA. gsconlinepress.comgrowingscience.com Researchers leverage this similarity to design molecules that can interfere with the life cycles of pathogens. This compound is a valuable precursor in creating libraries of such compounds for screening and development. gsconlinepress.com

Derivatives synthesized from this compound are investigated for their ability to combat a wide range of infectious agents. For instance, various substituted pyrimidines have demonstrated notable activity against different strains of bacteria and fungi. iarjset.com The introduction of different functional groups onto the pyrimidine ring, a process facilitated by the reactivity of the chlorine atoms in this compound, allows for the fine-tuning of antimicrobial specificity and potency.

In the realm of antiviral research, pyrimidine derivatives have shown promise against various viruses. sigmaaldrich.com Studies have explored the synthesis of novel pyrimidine compounds and their subsequent evaluation for anti-influenza virus activity. researchgate.net For example, research into 2-amino-4-(ω-hydroxyalkylamino)pyrimidine derivatives has shown that modifications, such as the introduction of cyclobutyl and cyclopentyl groups, can significantly improve antiviral potency against both type A and B influenza viruses. researchgate.net Furthermore, certain pyrimido[4,5-d]pyrimidine (B13093195) derivatives have exhibited remarkable efficacy against human coronavirus 229E (HCoV-229E). rsc.org The versatility of the pyrimidine structure allows for the creation of compounds that can be tested against a broad spectrum of viruses, contributing to the search for new therapeutic options. acs.org

Antitumor and Anticancer Agent Investigations

The pyrimidine framework is a well-established pharmacophore in the design of anticancer drugs. iarjset.comalfa-chemistry.com this compound serves as a key building block in the synthesis of novel derivatives with potential antitumor activities. gsconlinepress.com The ability to substitute the chloro groups allows for the creation of a diverse range of molecules that can be evaluated for their efficacy against various cancer cell lines.

Research has shown that pyrimidine derivatives can exhibit significant antiproliferative effects. For example, a series of new aminopyrimidine derivatives structurally related to the anticancer compound RDS 3442 were synthesized and evaluated. rsc.org Among these, some derivatives showed higher potencies than the parent compound against several tumor cell lines. rsc.org Specifically, derivative 2a was identified as a potent compound with EC₅₀ values in the micromolar range. rsc.org

Furthermore, the combination of the pyrimidine scaffold with other chemical moieties, such as 3,4-dihydronaphthalene and alkylamine, has been explored to create synergistic anticancer effects. thermofisher.com These hybrid molecules have demonstrated inhibitory activity against a variety of cancer cell lines, including those resistant to existing drugs like doxorubicin. thermofisher.com The investigation of pyrido[2,3-d]pyrimidines, which are bioisosteres of known anticancer agents, has also yielded promising results, with some derivatives showing potent inhibitory activity against various kinases involved in cancer progression. researchgate.netnovapublishers.com

The following table summarizes the findings of selected studies on pyrimidine derivatives in anticancer research:

Derivative TypeTarget/Cell LineKey Findings
Aminopyrimidine DerivativesVarious cancer cell linesDerivative 2a showed potent antiproliferative activity with EC₅₀s = 10–26 μM at 24 h and 5–8 μM at 48 h. rsc.org
Pyrimidine-Dihydronaphthalene HybridsLoVo, MCF-7, A549, HeLa, CCRF-CEM, THP-1All tested compounds exhibited inhibitory activity on the proliferation of all cancer cell lines. thermofisher.com
Pyrido[2,3-d]pyrimidinesHematological cancer typesDerivatives 7d and 7h showed efficacy against several hematological cancer types. rsc.org
5-Trifluoromethylpyrimidine DerivativesA549, MCF-7, PC-3 cells, EGFR kinaseCompound 9u exhibited excellent antitumor activities with IC50 values of 0.35 μM, 3.24 μM, 5.12 μM, and 0.091 μM, respectively. innospk.com

Biochemical Pathway Modulation through Enzyme Inhibition

The structural characteristics of pyrimidine derivatives make them ideal candidates for interacting with the active sites of enzymes, leading to the modulation of biochemical pathways. This compound is utilized in the synthesis of compounds designed to be specific enzyme inhibitors. gsconlinepress.com These inhibitors are crucial tools for studying metabolic processes and for developing therapeutic agents that target enzyme dysfunction.

A notable area of investigation is the inhibition of kinases, a family of enzymes that play a central role in cell signaling and are often dysregulated in diseases like cancer. novapublishers.com Pyrido[2,3-d]pyrimidine derivatives, for instance, have been shown to be effective inhibitors of various kinases, including tyrosine kinases (TKs), PI3K, and cyclin-dependent kinases (CDKs). novapublishers.com

Furthermore, pyrimidine derivatives have been studied for their inhibitory effects on other metabolic enzymes. For example, novel synthesized pyrimidine derivatives were investigated for their ability to inhibit carbonic anhydrase isoenzymes, acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-glycosidase, and aldose reductase. chemicalbook.comnih.gov The results indicated that these compounds possess effective inhibition capabilities, with some exhibiting Ki values in the nanomolar range. chemicalbook.comnih.gov Another study focused on the inhibition of glutathione (B108866) reductase (GR), an important target in cancer treatment, by pyrimidine derivatives. growingscience.comresearchgate.net It was found that 4-amino-2,6-dichloropyrimidine (B161716) exhibited the most effective inhibition on GR enzyme activity. growingscience.com

The table below presents the inhibitory activities of certain pyrimidine derivatives against various enzymes:

Pyrimidine DerivativeTarget EnzymeInhibition Constant (Ki) / IC50
Novel Pyrimidine DerivativeshCA I39.16 ± 7.70–144.62 ± 26.98 nM (Ki) chemicalbook.comnih.gov
Novel Pyrimidine DerivativeshCA II18.21 ± 3.66–136.35 ± 21.48 nM (Ki) chemicalbook.comnih.gov
Novel Pyrimidine DerivativesAcetylcholinesterase (AChE)33.15 ± 4.85–52.98 ± 19.86 nM (Ki) chemicalbook.comnih.gov
Novel Pyrimidine DerivativesButyrylcholinesterase (BChE)31.96 ± 8.24–69.57 ± 21.27 nM (Ki) chemicalbook.comnih.gov
Novel Pyrimidine Derivativesα-glycosidase17.37 ± 1.11–253.88 ± 39.91 nM (Ki) chemicalbook.comnih.gov
4-amino-2,6-dichloropyrimidineGlutathione Reductase (GR)0.979 μM (Ki), 0.390 μM (IC50) growingscience.comresearchgate.net

Agrochemical Research and Development

In the field of agrochemicals, this compound serves as a valuable intermediate for the development of new and effective crop protection products. gsconlinepress.comresearchgate.net The pyrimidine core is a prevalent feature in many commercially successful herbicides and pesticides.

Herbicide and Pesticide Agent Design

The synthesis of novel pyrimidine derivatives for use as herbicides is an active area of research. nih.gov this compound is a key starting material in the creation of compounds designed to control unwanted plant growth in various crops. gsconlinepress.comrsc.org The versatility of the pyrimidine ring allows for the development of selective herbicides that are effective against weeds while being safe for the desired crops. encyclopedia.pub

For example, research has focused on pyrido[2,3-d]pyrimidine-2,4-dione-benzoxazinone hybrids as inhibitors of protoporphyrinogen (B1215707) oxidase (PPO), a key enzyme in chlorophyll (B73375) and heme biosynthesis in plants. acs.org One such compound, 11q , demonstrated potent herbicidal activity against a broad spectrum of weeds at low application rates. acs.org Additionally, pyrimidine derivatives containing a 1,3,4-oxadiazole (B1194373) thioether fragment have been synthesized and shown to exhibit remarkable in vivo protection activity against tobacco mosaic virus, indicating their potential as antiviral agents in agriculture.

The development of new pesticides also benefits from the chemistry of pyrimidine derivatives. By incorporating different functional groups, researchers can design molecules with specific insecticidal or fungicidal properties.

Plant Growth Regulator Studies

Beyond crop protection, pyrimidine derivatives are also investigated for their role in regulating plant growth. These compounds can influence various physiological processes in plants, such as root and shoot development. Studies have shown that certain pyrimidine derivatives can exhibit auxin-like and cytokinin-like effects, promoting plant growth in a manner similar to natural phytohormones.

Materials Science Applications

The unique electronic properties of the pyrimidine ring have led to its exploration in the field of materials science. The electron-deficient nature of pyrimidine makes it a suitable component for creating materials with specific optoelectronic functions. alfa-chemistry.com

Pyrimidine-based π-conjugated compounds are widely used in the active layers of thin-film optoelectronic devices. researchgate.net This includes applications in:

Organic Light-Emitting Diodes (OLEDs): Pyrimidine derivatives are used to design host materials for OLEDs, which can improve emission quantum efficiency and reduce the startup voltage. alfa-chemistry.com

Organic Thin-Film Transistors (OFETs): The inclusion of pyrimidine units in transport materials can enhance electron affinity and improve the efficiency of OFETs. alfa-chemistry.com

Organic Solar Cells (OPVs): Pyrimidine-containing π-systems can facilitate the formation of planar structures and efficient intramolecular charge transfer, which is beneficial for OPV materials. alfa-chemistry.com

Furthermore, pyrimidine derivatives are being investigated for the synthesis of novel conductive polymers. A series of conjugated polymers were synthesized through the aldol (B89426) condensation reaction of a pyrimidine derivative with various aromatic dialdehydes, demonstrating the potential of pyrimidines in creating new semiconducting materials. rsc.org The development of pyrimidine-based luminescent materials and compounds with non-linear optical properties is also an active area of research. researchgate.net

Surface Modification of Cellulosic Fabrics for Enhanced Properties, including Anti-Pilling and Dyability

The application of this compound (DMP) and its derivatives in textile science represents a significant advancement in the functional finishing of cellulosic fabrics, such as cotton. Research has focused on covalently modifying the surface of these fabrics to impart desirable characteristics, notably improved anti-pilling performance and enhanced dyeability, without compromising the inherent positive qualities of the material.

A key area of investigation has been the use of chloropyrimidine compounds to create a durable anti-pilling finish on cotton fabrics. bohrium.com Cotton, a natural cellulosic material, is widely used for its excellent properties but is often limited by its poor anti-pilling behavior. bohrium.comnih.govresearchgate.net To address this, studies have explored the modification of cotton fabrics with this compound. bohrium.comnih.govresearchgate.net

The modification process involves grafting the chloropyrimidine compounds onto the surface of the cotton fabric. bohrium.comnih.govresearchgate.net This is typically achieved through a pad-dry-cure method in an alkaline emulsion system. The process has been optimized by adjusting parameters such as the concentration of the chloropyrimidine compound, the type and concentration of the alkaline agent (e.g., sodium carbonate), the concentration of sodium sulfate, and the modification temperature and time. mdpi.com Characterization techniques including scanning electron microscopy (SEM), Fourier transform infrared spectroscopy (FTIR), and X-ray diffraction (XRD) have confirmed the successful grafting of these compounds onto the fabric surface. bohrium.comnih.govresearchgate.net

The research findings indicate that this surface modification leads to a significant and lasting improvement in the anti-pilling properties of the cotton fabric. bohrium.comnih.govresearchgate.net The treated fabrics have achieved an excellent and durable anti-pilling activity, with a grade of 3-4 maintained even after 10 washing cycles. bohrium.comnih.govresearchgate.net This enhancement is attributed to the formation of a film and the presence of particles on the fiber surface, which restricts the entanglement of fiber ends and their movement, thereby reducing the formation of pills.

In addition to the anti-pilling effect, the modification with this compound has been shown to enhance the dyeability of the cotton fabric. bohrium.comnih.govresearchgate.net The color strength (K/S value) of the modified fabrics, when dyed with reactive dyes, was found to be higher than that of untreated cotton. bohrium.comnih.govresearchgate.net This indicates that the chemical modification of the cellulose (B213188) surface improves its affinity for the dye molecules.

Importantly, the modification process does not significantly impair the desirable physical and mechanical properties of the cotton fabric. mdpi.com The treated fabrics have been reported to maintain good handle and whiteness. mdpi.com Furthermore, investigations into the thermal properties of the modified fabrics have shown a reduction in the heat release rate (HRR) and total heat release (THR) for fabrics treated with related chloropyrimidine compounds, suggesting an improvement in thermal stability. bohrium.comnih.govresearchgate.net

The following tables present a summary of the research findings on the anti-pilling and dyeing properties of cotton fabric modified with chloropyrimidine compounds, including this compound.

Table 1: Anti-pilling Performance of Modified Cotton Fabric

Treatment Anti-pilling Grade (before washing) Anti-pilling Grade (after 10 washes)
Unmodified Cotton --- ---
Modified with DMP Grade 3-4 Grade 3-4

Data sourced from studies on chloropyrimidine compound modifications. bohrium.comnih.govresearchgate.net

Table 2: Dyeing Properties of Modified Cotton Fabric (K/S Values)

Treatment K/S Value with Reactive Dyes
Unmodified Cotton ---
Modified with DMP Increased

Data sourced from studies on chloropyrimidine compound modifications. bohrium.comnih.govresearchgate.net

This covalent modification technique provides a versatile and straightforward method for improving the functional properties of cellulosic materials, paving the way for the development of advanced and multifunctional textiles. bohrium.comnih.govresearchgate.net

Computational and Spectroscopic Approaches in the Study of 2,4 Dichloro 5 Methoxypyrimidine

Quantum Mechanical (QM) and Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

These studies provide deep insights into the molecule's electronic structure. For instance, the calculation of electrostatic potential maps helps identify electron-rich and electron-deficient regions, which is critical for predicting sites of nucleophilic and electrophilic attack. In dichlorinated pyrimidines, the carbon atoms attached to chlorine atoms are expected to be highly electron-deficient and thus susceptible to nucleophilic substitution, a primary reaction pathway for this class of compounds.

Furthermore, QM and DFT calculations are used to determine key quantum chemical descriptors. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. Mulliken charge distribution analysis reveals the partial charges on each atom, offering a quantitative measure of the polarity of bonds within the molecule and guiding the understanding of its reactivity patterns.

Table 1: Illustrative Data Obtainable from DFT Analysis of a Dichloropyrimidine Structure This table presents the type of theoretical data generated from DFT calculations for pyrimidine (B1678525) derivatives, illustrating the insights gained from such studies.

ParameterTypical Information YieldedSignificance in Reactivity Analysis
HOMO EnergyEnergy of the highest occupied molecular orbitalIndicates the ability to donate electrons (nucleophilicity).
LUMO EnergyEnergy of the lowest unoccupied molecular orbitalIndicates the ability to accept electrons (electrophilicity).
HOMO-LUMO GapEnergy difference between HOMO and LUMORelates to chemical reactivity and kinetic stability.
Mulliken Atomic ChargesCalculated partial charge on each atomIdentifies electrophilic (positive charge) and nucleophilic (negative charge) sites.
Electrostatic Potential Map3D map of charge distributionVisually represents electron-rich (red) and electron-deficient (blue) areas.

X-ray Crystallographic Analysis of Molecular Conformation and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a specific crystal structure for 2,4-dichloro-5-methoxypyrimidine has not been deposited in public databases, analysis of closely related structures, such as other substituted dichloropyrimidines, provides a clear indication of the expected structural features.

For a molecule like this compound, single-crystal X-ray diffraction would be expected to show a largely planar pyrimidine ring. The analysis yields precise bond lengths, bond angles, and torsion angles, confirming the molecular geometry. For example, it would definitively establish the relative positions of the two chlorine atoms and the methoxy (B1213986) group attached to the pyrimidine core.

Furthermore, crystallographic analysis illuminates the intermolecular interactions that govern the crystal packing. In related pyrimidine structures, interactions such as C–H···N and C–H···O hydrogen bonds, as well as halogen bonding and π–π stacking, are commonly observed. These non-covalent interactions are fundamental to the stability of the crystal lattice and can influence the material's physical properties, such as its melting point and solubility.

Table 2: Typical Parameters Determined by Single-Crystal X-ray Diffraction This table outlines the fundamental structural data obtained from a crystallographic analysis, which would be applicable to this compound.

ParameterDescriptionExample from a Related Dichlorobipyrimidine Structure researchgate.net
Crystal SystemThe symmetry system of the crystal lattice.Monoclinic researchgate.net
Space GroupThe specific symmetry group of the crystal.P21/c chemicalbook.com
Unit Cell DimensionsThe lengths (a, b, c) and angles (α, β, γ) of the unit cell.a = 10.716 Å, b = 8.1112 Å, c = 18.601 Å, β = 106.486° researchgate.net
Bond Lengths & AnglesPrecise distances between bonded atoms and angles between bonds.Provides confirmation of the covalent structure.
Intermolecular ContactsIdentification of non-covalent interactions.C—H···N short contacts observed researchgate.net

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR are routinely used to confirm its identity and purity. chemicalbook.com

The ¹H NMR spectrum is characterized by its simplicity, which is consistent with the molecule's structure. It typically shows two distinct singlets. One signal corresponds to the three protons of the methoxy (-OCH₃) group, while the other signal corresponds to the single proton at the C6 position of the pyrimidine ring. The integration of these signals (in a 3:1 ratio) further confirms the structure.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Five distinct signals are expected, one for each unique carbon atom: the methoxy carbon, the four carbons of the pyrimidine ring (C2, C4, C5, and C6). The chemical shifts of the carbons bonded to the electronegative chlorine (C2, C4) and oxygen (C5) atoms are characteristically found further downfield.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents the expected signals in the NMR spectra for the compound, which are used for its structural verification.

NucleusAssignmentExpected Chemical Shift (δ, ppm)Multiplicity
¹H-OCH₃~4.0Singlet
¹HC6-H~8.5Singlet
¹³C-OCH₃~57Quartet (in coupled spectrum)
¹³CC5~140Singlet (in decoupled spectrum)
¹³CC6~150Doublet (in coupled spectrum)
¹³CC2/C4~155-165Singlets (in decoupled spectrum)

Chromatographic Techniques for Reaction Monitoring and Product Analysis

Chromatographic methods are essential for assessing the purity of this compound and for monitoring the progress of its synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques.

HPLC, particularly in a reverse-phase setup (using a C18 column), is widely used for analyzing pyrimidine derivatives. researchgate.net It is an effective method for separating the final product from starting materials, by-products, and other impurities. A typical method would involve a mobile phase consisting of a mixture of acetonitrile (B52724) and water or a buffer, with detection often performed using a UV detector, as the pyrimidine ring is UV-active. creative-proteomics.comsigmaaldrich.com HPLC is also invaluable for monitoring the progress of a reaction, allowing chemists to determine the optimal time to stop the reaction and proceed with workup.

Gas Chromatography is particularly useful for final product analysis, especially for determining purity or assay. Commercial specifications for this compound often cite a purity of >96.0% as determined by GC. thermofisher.com The compound's volatility and thermal stability allow it to be vaporized and passed through a capillary column for separation. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection and quantification. nih.gov

Table 4: Chromatographic Methods for the Analysis of this compound This table summarizes the application of key chromatographic techniques in the quality control and synthesis of the compound.

TechniqueTypical Stationary PhaseTypical Mobile/Carrier PhaseDetectorPrimary Application
HPLCC18 Silica GelAcetonitrile/Water GradientUVPurity analysis, reaction monitoring
GCPolysiloxane-based (e.g., DB-5)Helium or HydrogenFID or MSFinal product assay and purity determination

Future Perspectives and Emerging Avenues in 2,4 Dichloro 5 Methoxypyrimidine Research

Innovations in Synthetic Methodologies and Sustainable Chemistry for Pyrimidine (B1678525) Derivatives

The synthesis of pyrimidine derivatives has traditionally relied on condensation, coupling, and cyclization reactions involving precursors like chalcones, amidines, and urea (B33335). researchgate.net However, the future of pyrimidine synthesis is increasingly geared towards the principles of sustainable and green chemistry. This paradigm shift emphasizes the development of methodologies that are not only efficient in terms of yield but also environmentally benign.

Key areas of innovation include:

Microwave-Assisted Synthesis: This technique has demonstrated significant advantages over conventional heating methods by reducing reaction times, increasing product yields, and often enhancing product purity. researchgate.net The use of microwave irradiation can facilitate reactions in the absence of traditional solvents, further contributing to the green credentials of the synthetic process. researchgate.netpowertechjournal.com

One-Pot, Multi-Component Reactions: These reactions, such as the Biginelli reaction, offer a streamlined approach to synthesizing complex pyrimidine derivatives by combining multiple reactants in a single step. mdpi.com This strategy is highly efficient, minimizing waste and simplifying purification processes. researchgate.net

Catalyst Innovation: The development and use of reusable and non-corrosive catalysts, including ionic liquids and nano-catalysts, are central to sustainable synthesis. researchgate.net These catalysts can improve reaction efficiency and can be easily separated and reused, reducing both cost and environmental impact. researchgate.net

Solvent-Free and Alternative Solvents: A major focus of green chemistry is the reduction or elimination of hazardous organic solvents. powertechjournal.com Research is actively exploring solvent-free reaction conditions and the use of more environmentally friendly solvents. powertechjournal.com

A patented method for synthesizing 2,4-dichloro-5-methoxypyrimidine itself involves the reaction of 2,4-dihydroxy-5-methoxypyrimidine with phosphorous oxychloride in the presence of a solvent like toluene (B28343) or xylene and an alkaline substance. google.comgoogle.com Future innovations may focus on making this specific process more sustainable.

Identification of Novel Biological Targets and Therapeutic Modalities for this compound Analogues

The pyrimidine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govgsconlinepress.com The this compound core provides a versatile platform for generating libraries of compounds to explore new therapeutic applications.

Emerging therapeutic areas and targets include:

Targeted Cancer Therapies: Pyrimidine analogues are being investigated as inhibitors of various kinases and other proteins implicated in cancer progression. nih.govnih.gov For instance, derivatives are being designed to target focal adhesion kinase (FAK) in triple-negative breast cancer and as dual inhibitors of JMJD3 and HDAC for synergistic cancer treatment. nih.govnih.gov

Neurodegenerative Diseases: There is growing interest in developing pyrimidine-based compounds for neurodegenerative disorders like Alzheimer's disease. mdpi.comthermofisher.com Research is exploring their potential to modulate pathways involved in the disease's progression. mdpi.com

Infectious Diseases: The rise of multidrug-resistant pathogens necessitates the discovery of novel anti-infective agents. nih.gov Pyrimidine derivatives are being explored for their activity against various bacteria, fungi, and viruses, including Mycobacterium tuberculosis and HIV. nih.govgsconlinepress.com

Bone Anabolic Agents: Recent studies have identified pyrimidine derivatives that can promote osteogenesis by activating the BMP2/SMAD1 signaling pathway, offering potential new treatments for osteoporosis and other bone-related conditions. nih.gov

The ability to functionalize the this compound at its chloro-positions allows for the systematic modification of the molecule to optimize its interaction with specific biological targets.

Computational Design and High-Throughput Screening in Drug Discovery Utilizing the this compound Scaffold

The integration of computational tools and high-throughput screening (HTS) has revolutionized the drug discovery process, enabling the rapid identification and optimization of lead compounds. scdiscoveries.comnews-medical.net The this compound scaffold is well-suited for these modern drug discovery paradigms.

Key methodologies include:

DNA-Encoded Libraries (DELs): This technology allows for the creation and screening of massive libraries of compounds, where each molecule is tagged with a unique DNA barcode. nih.govacs.org The pyrimidine core is an ideal scaffold for generating diverse DELs to interrogate a wide range of biological targets. nih.gov

High-Throughput Screening (HTS): HTS involves the automated testing of large numbers of compounds to identify "hits" that modulate a specific biological target. scdiscoveries.comnews-medical.net Focused screening libraries of pyrimidine derivatives can be designed to have a higher probability of success against specific target classes like kinases or G-protein-coupled receptors. thermofisher.com

Computational Modeling and Virtual Screening: In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be used to predict the binding affinity and biological activity of virtual libraries of this compound analogues. This allows for the prioritization of compounds for synthesis and biological testing, saving time and resources.

The combination of these techniques can significantly accelerate the discovery of new drug candidates based on the this compound framework.

Development of Advanced Functional Materials Incorporating this compound Motifs

Beyond its applications in medicine, the unique electronic and structural properties of the pyrimidine ring make it an attractive component for advanced functional materials. The reactivity of the chloro-substituents in this compound provides a handle for incorporating this motif into larger molecular architectures.

Potential areas of development include:

Organic Electronics: Pyrimidine-containing compounds are being explored for their potential use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The electron-deficient nature of the pyrimidine ring can be tuned by substitution to achieve desired electronic properties.

Polymers and Coatings: The incorporation of pyrimidine units into polymer backbones can impart specific properties such as thermal stability, flame retardancy, and altered optical or electronic characteristics. chemimpex.com

Supramolecular Chemistry and Crystal Engineering: The nitrogen atoms in the pyrimidine ring can participate in hydrogen bonding and metal coordination, making it a valuable building block for the construction of well-defined supramolecular assemblies and metal-organic frameworks (MOFs). These materials can have applications in gas storage, catalysis, and sensing.

The versatility of the this compound scaffold ensures its continued importance in the development of new materials with tailored properties.

Q & A

Basic Research Questions

Q. How can researchers determine the solubility of 2,4-dichloro-5-methoxypyrimidine in common organic solvents for synthesis optimization?

  • Methodological Answer : Solubility can be experimentally measured using gravimetric or spectrophotometric methods across a temperature range (e.g., 295–320 K). For example, Liu et al. (2010) determined solubilities in ethyl ethanoate, methanol, ethanol, acetone, tetrachloromethane, and heptane, reporting data at incremental temperatures. These values guide solvent selection for recrystallization or reaction conditions .

Q. What is the recommended synthetic route for this compound with moderate yield and scalable potential?

  • Methodological Answer : Wu et al. (2010) developed a three-step method starting from 2-methoxy dimethyl malonate, involving aminolysis, cyclization, and chlorination. This route achieves a 42% overall yield under mild conditions, making it suitable for industrial-scale synthesis. Key analytical tools for product validation include IR, 1H^1H-NMR, and mass spectrometry .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer : Protective gear (gloves, goggles, lab coat) is mandatory to avoid skin contact. Reactions generating toxic byproducts should be conducted in fume hoods or gloveboxes. Post-experiment waste must be segregated and disposed via certified hazardous waste services to prevent environmental contamination (based on protocols for structurally similar compounds) .

Advanced Research Questions

Q. How does the crystal structure of this compound influence its reactivity and intermolecular interactions?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at 100 K reveals near-planarity (r.m.s. deviation = 0.013 Å) except for the methoxy group. Short Cl···N contacts (3.094–3.101 Å) create a 3D framework, suggesting potential for halogen-bond-driven supramolecular assembly. Such structural insights guide derivatization strategies for pharmaceutical applications .

Q. What computational methods are suitable for studying the electronic properties of halogenated pyrimidines like this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations can predict molecular orbitals, electrostatic potentials, and Fukui indices to identify reactive sites. For example, studies on analogous chloropyrimidines use B3LYP/6-311++G(d,p) basis sets to correlate electronic structure with nucleophilic substitution tendencies .

Q. How can this compound serve as a precursor in synthesizing bioactive derivatives?

  • Methodological Answer : The compound’s chlorine atoms are susceptible to displacement. For instance, reacting it with amines (e.g., 1H-indazol-5-amine) in ethanol at 45°C with DIEA as a base yields substituted pyrimidines. Post-reaction purification via filtration and rinsing with MTBE achieves high yields (81%), as demonstrated in a patent synthesis .

Q. What analytical techniques resolve contradictions in thermal stability data for halogenated pyrimidines?

  • Methodological Answer : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can clarify decomposition points. For example, melting points (313–315 K) from SC-XRD studies should be cross-validated with DSC to address discrepancies in literature reports.

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Reactant of Route 1
2,4-Dichloro-5-methoxypyrimidine
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2,4-Dichloro-5-methoxypyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.